molecular formula C19H21FN2O5S2 B2661615 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 923417-63-4

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2661615
CAS No.: 923417-63-4
M. Wt: 440.5
InChI Key: UVSFXYOVHXQCGG-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a fluorophenyl group, and sulfonyl functional groups

Preparation Methods

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and sulfonyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((4-fluorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-((4-chlorophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide
  • 1-((4-bromophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide
  • 1-((4-iodophenyl)sulfonyl)-N-(2-(methylsulfonyl)phenyl)piperidine-4-carboxamide These compounds share similar structural features but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methylsulfonylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S2/c1-28(24,25)18-5-3-2-4-17(18)21-19(23)14-10-12-22(13-11-14)29(26,27)16-8-6-15(20)7-9-16/h2-9,14H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSFXYOVHXQCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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